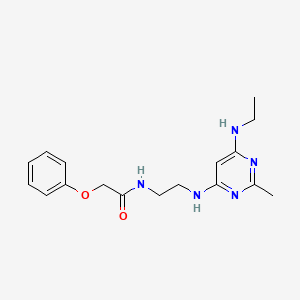

N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

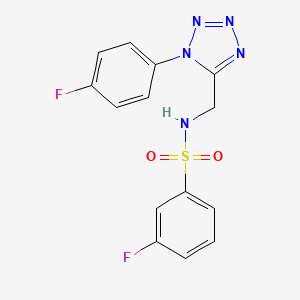

The compound N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide is a derivative of cyclopropanecarboxamide, which is a class of compounds known for their interesting chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide derivatives involves various organic synthesis techniques. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including an o-tolyl substituent, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, substituted cyclohexenone derivatives were synthesized by reacting substituted chalcones with ethylacetoacetate, followed by Claisen-Schmidt condensation to form N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide derivatives . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of cyclopropanecarboxamide derivatives is characterized by the presence of a three-membered cyclopropane ring, which imparts strain and reactivity to the molecule. In the case of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a crystal structure analysis revealed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . This information suggests that the molecular structure of this compound would also exhibit interesting conformational features due to the presence of the cyclopropane ring and potential intramolecular interactions.

Chemical Reactions Analysis

Cyclopropanecarboxamide derivatives can participate in various chemical reactions due to the strained nature of the cyclopropane ring. For example, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was used to initiate the cationic polymerization of N-vinylcarbazole, demonstrating the reactivity of the cyclopropane moiety under certain conditions . This suggests that this compound could also be involved in similar polymerization reactions or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives can be inferred from their structural characteristics and the results of spectroscopic analyses. The presence of substituents such as methoxy and o-tolyl groups can influence the polarity, solubility, and overall reactivity of the compound. The bimodal molecular weight distribution observed in the polymerization study indicates that factors such as solvent polarity and temperature can significantly affect the behavior of these compounds . Therefore, this compound is likely to exhibit unique physical and chemical properties that could be tailored for specific applications.

科学的研究の応用

Polymer Synthesis and Properties

A study by Chua et al. (2012) explores the synthesis and thermoresponsive solution properties of poly[oligo(ethylene glycol) (meth)acrylamide]s, suggesting a potential framework for creating biocompatible polymers with applications ranging from drug delivery systems to tissue engineering scaffolds. These polymers exhibit improved solubility and tunable thermosensitive behavior, indicating their suitability for biomedical applications (Chua et al., 2012).

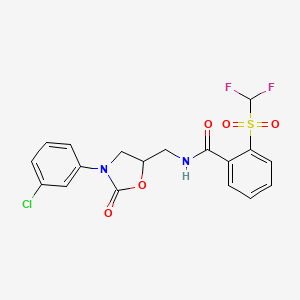

Catalytic Synthesis and Organic Transformations

Ha et al. (2015) demonstrated the use of sulfonamide and tertiary amine as nucleophiles in Pd(II)-catalyzed diamination of alkynes, leading to the synthesis of tetracyclic indolobenzothiazine S,S-dioxides. This research highlights the compound's role in facilitating complex organic transformations, which could be beneficial for the development of novel pharmaceuticals and materials (Ha et al., 2015).

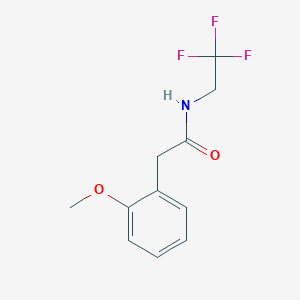

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation has been explored by Raghavendra et al. (2016), where compounds exhibited significant antimicrobial and antioxidant activities. These findings suggest the potential of N-(2-methoxy-2-(o-tolyl)ethyl)cyclopropanecarboxamide derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

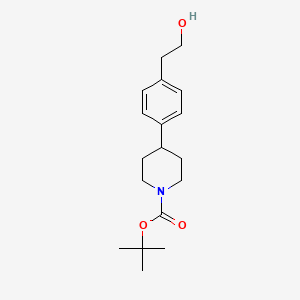

Neuroscience Research

García et al. (2014) introduced N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 for PET imaging of serotonin 5-HT(1A) receptors. This research underscores the compound's application in neuroscience, particularly in the imaging and study of neuropsychiatric disorders (García et al., 2014).

Drug Delivery Systems

The development of hydrazone-based hydrogels that are hydrolytically degradable in acidic environments was reported by Vetrik et al. (2011). These hydrogels' properties make them promising for constructing esophageal stents and other drug delivery systems that require environmental responsiveness (Vetrik et al., 2011).

特性

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-10-5-3-4-6-12(10)13(17-2)9-15-14(16)11-7-8-11/h3-6,11,13H,7-9H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAMAQXMGFBWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C2CC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)

![N-[4-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B2515494.png)

![6-methyl-2-thioxo-3-(p-tolyl)-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515497.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2515503.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2515505.png)

![[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride](/img/structure/B2515507.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)